molecular formula C5H10ClF2NS B6224246 3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride CAS No. 2763759-45-9

3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride

Cat. No. B6224246
CAS RN: 2763759-45-9
M. Wt: 189.7
InChI Key:
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Description

3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride, also known as 3-DFEA, is an organic compound that has been used in a variety of scientific studies due to its unique properties. This compound is a member of the class of compounds known as azetidines and contains a sulfur atom and a difluoroethyl group. 3-DFEA has a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride has a variety of applications in scientific research, including in the fields of medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to study the structure and function of enzymes. In pharmacology, this compound has been used to study the mechanism of action of drugs, as well as to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the metabolism of drugs, which can lead to increased drug concentrations in the body. Additionally, this compound has been shown to act as an agonist of certain receptors, which can lead to an increase in the activity of certain signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, this compound has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to act as an agonist of certain receptors. In vivo, this compound has been shown to have a variety of effects, including an increase in the activity of certain signaling pathways, an increase in the activity of certain receptors, and an increase in the concentration of certain drugs in the body.

Advantages and Limitations for Lab Experiments

3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride has a variety of advantages and limitations for laboratory experiments. One of the main advantages of using this compound in laboratory experiments is its ability to act as an inhibitor of certain enzymes involved in drug metabolism. Additionally, this compound has been shown to act as an agonist of certain receptors, which can be beneficial for laboratory experiments that involve the study of the pharmacokinetics and pharmacodynamics of drugs. However, this compound also has certain limitations, such as its inability to be used in certain types of experiments due to its instability in certain conditions.

Future Directions

There are a variety of potential future directions for the use of 3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride in scientific research. One potential future direction is to further explore the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of enzymes involved in drug metabolism, as well as to further explore its ability to act as an agonist of certain receptors. Furthermore, further research could be conducted to explore the potential of this compound as a building block for the synthesis of novel compounds with potential therapeutic applications.

Synthesis Methods

3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride can be synthesized through a variety of methods, including a one-pot reaction of an amine, a difluoroethyl sulfanyl compound, and a nitrile in the presence of a base. This method was developed by researchers at the University of Tokyo and has been shown to be a reliable and efficient way to synthesize this compound. Additionally, this compound can also be synthesized through a two-step reaction involving the reaction of an amine and a difluoroethyl sulfanyl compound in the presence of a base, followed by the addition of a nitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride involves the reaction of 2,2-difluoroethyl mercaptan with azetidine in the presence of hydrochloric acid.", "Starting Materials": [ "2,2-difluoroethyl mercaptan", "Azetidine", "Hydrochloric acid" ], "Reaction": [ "Add 2,2-difluoroethyl mercaptan to a reaction flask", "Add azetidine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-100°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Obtain 3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride as a white solid" ] }

CAS RN

2763759-45-9

Molecular Formula

C5H10ClF2NS

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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